molecular formula C13H17F2NO2S B4957287 N-cycloheptyl-3,4-difluorobenzenesulfonamide

N-cycloheptyl-3,4-difluorobenzenesulfonamide

Cat. No. B4957287
M. Wt: 289.34 g/mol
InChI Key: DJFWEHCPDOAQQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves reactions with cycloalkenes or the use of click chemistry for the introduction of various functionalities. For example, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene in formamide yields multiple products including trans-2-bromo-1-cyclohexyl N-benzenesulfonylformimidate, showcasing a method for introducing cycloalkyl groups into the benzenesulfonamide structure (Takemura et al., 1971). Additionally, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne for strain-promoted azide-alkyne cycloaddition reactions highlights the versatility of these compounds in click chemistry applications (Kaneda et al., 2017).

Molecular Structure Analysis

The crystal structure of benzenesulfonamide derivatives often reveals important features like hydrogen bonding and molecular packing. For instance, N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamides) synthesis and characterization via cyclodextrin mediated N-alkylation provides insights into the structural characteristics of these compounds (Fischer et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, including carbonic anhydrase inhibition and click chemistry. The synthesis and study of tetrafluorobenzenesulfonamides demonstrate their inhibitory action on carbonic anhydrase isozymes, revealing their potential in medical applications (Pala et al., 2014).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility and crystallinity, are crucial for their applications. The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide provide valuable data on the crystalline structure and physical properties of these compounds (Stenfors & Ngassa, 2020).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including reactivity and stability, are essential for their diverse applications. Research on the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent highlights the chemical versatility of these compounds (Anbarasan et al., 2011).

properties

IUPAC Name

N-cycloheptyl-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c14-12-8-7-11(9-13(12)15)19(17,18)16-10-5-3-1-2-4-6-10/h7-10,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFWEHCPDOAQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3,4-difluorobenzenesulfonamide

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